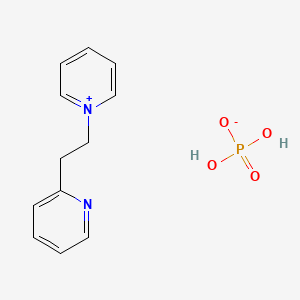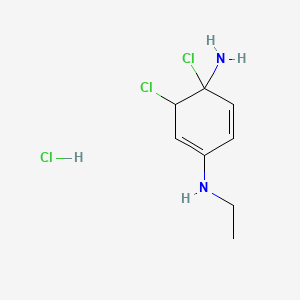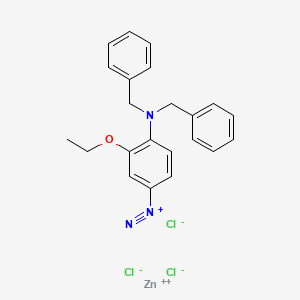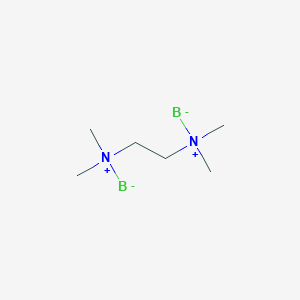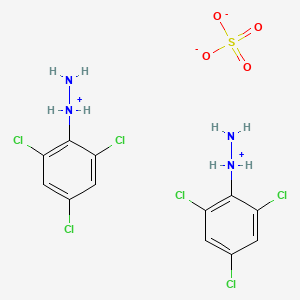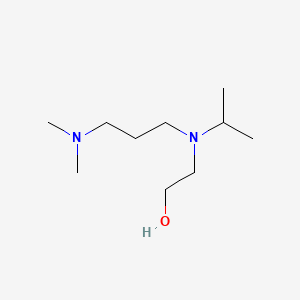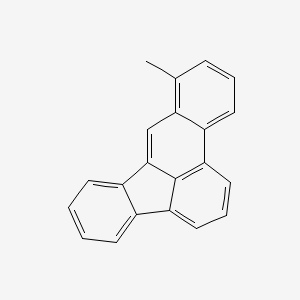
9-Methylbenzo(b)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It is a derivative of benzo(b)fluoranthene, characterized by the addition of a methyl group at the 9th position. This compound is part of a larger class of PAHs known for their complex structures and significant environmental and health impacts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo(b)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium-phosphine complex catalyst in dimethylacetamide at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, yielding this compound along with minor by-products .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for larger production, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-Methylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine in dichloromethane; nitration using nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Hydrogenated PAHs.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
9-Methylbenzo(b)fluoranthene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Methylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It primarily targets DNA, causing mutations through the formation of DNA adducts. This compound can induce oxidative stress, leading to cellular damage and apoptosis. The activation of pathways such as the AMPK pathway has been implicated in its mechanism of action .
Comparación Con Compuestos Similares
- Benzo(a)pyrene
- Benzo(b)fluoranthene
- Benzo(k)fluoranthene
- Chrysene
Comparison: 9-Methylbenzo(b)fluoranthene is unique due to its specific methyl substitution, which influences its chemical reactivity and biological interactions. Compared to benzo(a)pyrene, it has a different mutagenic profile and environmental stability . Its photophysical properties also make it distinct from other PAHs, making it valuable in materials science applications .
Propiedades
Número CAS |
95741-46-1 |
|---|---|
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
6-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-9-16-18-11-5-10-17-14-7-2-3-8-15(14)20(21(17)18)12-19(13)16/h2-12H,1H3 |
Clave InChI |
JUKXDJLZABSMFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC(=C53)C2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
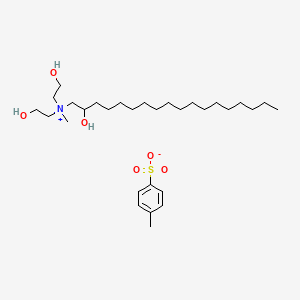
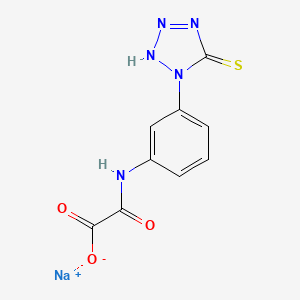
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
